NB-598
CAS No.: 131060-14-5
Cat. No.: VC0002489
Molecular Formula: C27H31NOS2
Molecular Weight: 449.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131060-14-5 |
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Molecular Formula | C27H31NOS2 |
Molecular Weight | 449.7 g/mol |
IUPAC Name | (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Standard InChI | InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+ |
Standard InChI Key | KIRGLCXNEVICOG-SOFGYWHQSA-N |
Isomeric SMILES | CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |
SMILES | CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |
Canonical SMILES | CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
NB-598 features a complex structure optimized for targeting squalene epoxidase. Its molecular formula is , with a molecular weight of 565.74 g/mol . The compound’s maleate salt form enhances solubility in dimethyl sulfoxide (DMSO) to ≥16.5 mg/mL, facilitating experimental use . Key structural elements include:
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A bithiophene moiety linked via a methoxy group to a benzene ring, critical for enzyme binding.
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An ethylamine side chain with dimethylheptenynyl substituents, contributing to membrane permeability.
The InChIKey identifier KIRGLCXNEVICOG-SOFGYWHQSA-N confirms its stereochemical configuration .
Table 1: Chemical and Physical Properties of NB-598
Property | Value |
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Molecular Formula | |
Molecular Weight | 565.74 g/mol |
CAS Registry Number | 131060-14-5 |
Solubility | ≥16.5 mg/mL in DMSO |
Storage Conditions | -20°C |
Synthesis and Stability
While synthetic routes remain proprietary, the compound’s stability under recommended storage conditions (-20°C) ensures experimental reproducibility . Degradation occurs under prolonged exposure to light or elevated temperatures, necessitating adherence to storage protocols.
Mechanism of Action
Inhibition of Squalene Epoxidase
NB-598 competitively binds to squalene epoxidase, a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway . By occupying the enzyme’s active site, NB-598 prevents the epoxidation reaction, leading to intracellular squalene accumulation and subsequent feedback inhibition of HMG-CoA reductase .
Secondary Metabolic Effects
Beyond cholesterol synthesis, NB-598 modulates triglyceride metabolism via the farnesol pathway. Farnesol, an intermediate upstream of squalene, activates peroxisome proliferator-activated receptors (PPARs), altering lipid storage and insulin secretion . In pancreatic islets, NB-598 reduces both basal and glucose-stimulated insulin secretion by inhibiting calcium voltage-gated (CaV) channels .
Pharmacological Effects
In Vitro Studies
In Hep G2 hepatoma cells, NB-598 dose-dependently inhibited cholesterol synthesis from -acetate, with an IC of 12 nM . Squalene levels increased 8-fold within 24 hours, confirming target engagement .
Table 2: Pharmacological Profile of NB-598
In Vivo Efficacy
Oral administration of NB-598 (10 mg/kg) in rats reduced hepatic cholesterol synthesis by 70% within 6 hours . Chronic dosing in dogs decreased low-density lipoprotein (LDL) cholesterol by 35% while elevating serum squalene 20-fold, effects reversible upon treatment cessation .
Research Applications
Lipid Metabolism Studies
NB-598 remains widely used to investigate cholesterol biosynthesis regulation. Researchers employ it to:
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Induce squalene accumulation in cell culture models.
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Study feedback regulation of HMG-CoA reductase.
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Explore crosstalk between cholesterol and triglyceride pathways .
Insulin Secretion Mechanisms
In pancreatic β-cells, NB-598’s inhibition of CaV channels provides insights into calcium-dependent insulin exocytosis, aiding diabetes research .
“NB-598’s precise mechanism of squalene epoxidase inhibition has illuminated previously opaque aspects of sterol regulation.” – Adapted from .
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